N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide
Description
Propriétés
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-27(26,19-7-3-5-15-4-1-2-6-17(15)19)24-14-18-20(23-13-12-22-18)16-8-10-21-11-9-16/h1-13,24H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFYNKXBSZZPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Moiety: Starting with a suitable pyrazine precursor, such as 2-chloropyrazine, which undergoes nucleophilic substitution with a pyridine derivative to form the pyrazine-pyridine intermediate.
Sulfonamide Formation: The intermediate is then reacted with naphthalene-1-sulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Substitution Reactions
The sulfonamide nitrogen and aromatic heterocycles participate in nucleophilic/electrophilic substitutions:
Key sites for substitution :
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Sulfonamide NH group : Reacts with alkyl/aryl halides under basic conditions (e.g., K₂CO₃, DMF) to form N-alkylated derivatives.
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Pyridine/pyrazine rings : Electrophilic substitution occurs at electron-rich positions (e.g., C-5 of pyrazine).
Example reaction :
N-Alkylation
Reagents : Benzyl bromide, NaH, THF
Conditions : 60°C, 12 hrs
Product : N-benzyl derivative (yield: 72%)
Cross-Coupling Reactions
The pyrazine ring facilitates metal-catalyzed couplings:
Table 1: Palladium-Catalyzed Coupling Reactions
| Reaction Type | Reagents/Catalysts | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biaryl derivative | 65% | |
| Buchwald-Hartwig | BrettPhos Pd G3, Cs₂CO₃ | Toluene, 110°C | Aryl amine | 58% |
Mechanistic notes :
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Suzuki coupling occurs selectively at the pyrazine C-3 position due to steric and electronic factors .
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BrettPhos ligands enhance catalyst stability in Buchwald-Hartwig aminations .
Oxidation and Reduction
Oxidation :
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Pyridine ring : Resists oxidation under mild conditions but forms N-oxide with m-CPBA (meta-chloroperbenzoic acid).
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Sulfonamide group : Stable to common oxidants (e.g., H₂O₂, KMnO₄).
Reduction :
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Pyrazine ring : Catalytic hydrogenation (H₂, Pd/C) saturates the ring to piperazine.
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Naphthalene core : Requires harsh conditions (e.g., Birch reduction) for partial hydrogenation.
Acid-Base Reactions
The sulfonamide group (pKa ≈ 10.5) undergoes deprotonation with strong bases (e.g., NaOH), forming water-soluble salts. This property is exploited in purification via pH-controlled crystallization.
Functional Group Interconversion
Sulfonamide modifications :
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Hydrolysis : Resistant to aqueous acids/bases but cleaved by HI (48 hrs, reflux).
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Sulfonyl chloride formation : Achieved with PCl₅, enabling further derivatization.
π-Stacking and Non-Covalent Interactions
The planar naphthalene and pyridine/pyrazine systems engage in π-π interactions, influencing reactivity in biological systems. For example, π-stacking with aromatic amino acid residues enhances binding to kinase enzymes.
Industrial-Scale Reaction Considerations
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Catalyst choice : Nickel catalysts improve regioselectivity in substitution reactions.
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Purification : Reverse-phase chromatography (C18 column) resolves polar byproducts.
Emerging Reaction Methodologies
Recent advances include:
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Photoredox catalysis : For C-H functionalization at the pyridine ring .
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Electrochemical synthesis : Enables oxidation without stoichiometric oxidants .
This compound’s versatile reactivity profile supports its use in drug discovery, particularly as a kinase inhibitor scaffold. Further studies should explore enantioselective modifications and green chemistry approaches to optimize synthetic routes .
Applications De Recherche Scientifique
Biological Activities
1. Antitumor Activity:
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide has shown promise as an anticancer agent. Compounds with similar structures have been investigated for their ability to inhibit various cancer cell lines. For instance, sulfonamides are known to target specific pathways involved in tumor growth and metastasis, making them suitable candidates for cancer therapy .
2. Antimicrobial Properties:
Research indicates that sulfonamides possess significant antimicrobial activity. The incorporation of a pyrazine ring may enhance this effect. Studies have demonstrated that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, suggesting that N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide could be effective in treating tuberculosis .
3. Enzyme Inhibition:
The compound is also being explored for its ability to inhibit specific enzymes involved in disease processes. For example, sulfonamides can act as inhibitors of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are implicated in cancer metabolism . This inhibition could lead to reduced tumor growth and improved treatment outcomes.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
Mécanisme D'action
The mechanism of action of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
- Structure : Integrates a pyrazolo[3,4-d]pyrimidine scaffold with a chromen-4-one system and an isopropyl-substituted sulfonamide.
- Molecular Weight : 616.9 g/mol (M+) .
- Melting Point : 211–214°C .
- Key Differences :
- The chromen-4-one and pyrazolo-pyrimidine moieties introduce additional hydrogen-bonding and π-π stacking capabilities compared to the pyrazine-pyridine system in the target compound.
- The isopropyl group in the sulfonamide may enhance lipophilicity relative to the naphthalene-linked sulfonamide.
1-Methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide
- Structure : Contains a piperidine-4-carboxamide backbone and a methanesulfonyl group instead of the naphthalene-sulfonamide .
- Molecular Formula : C₁₇H₂₁N₅O₃S.
- Molecular Weight : 375.4 g/mol .
- Key Differences :
- The absence of the naphthalene ring reduces molecular weight by ~30% compared to the target compound (estimated molecular weight ~450–500 g/mol).
- The methanesulfonyl group may alter solubility and metabolic stability.
Pyridine-Containing Heterocycles
tert-Butyl 4-Chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl Carbonate
- Structure : A pyridine derivative with a chloro substituent, a propargyl alcohol side chain, and a tert-butyl carbonate protecting group .
- The propargyl alcohol moiety introduces alkyne reactivity absent in the target compound.
Naphthalene-Based Analogues
1-Nitronaphthalene
- Structure : A nitro-substituted naphthalene lacking the sulfonamide and pyrazine-pyridine components .
- 1-Nitronaphthalene is associated with higher environmental toxicity due to nitroaromatic properties.
Physicochemical and Structural Data Comparison
Research Implications
- Medicinal Chemistry : The pyrazine-pyridine system may mimic ATP-binding motifs in kinase inhibitors, while the naphthalene-sulfonamide moiety could enhance binding to hydrophobic pockets.
- Limitations : Missing data on solubility, stability, and biological activity preclude definitive conclusions.
Q & A
Q. What are the key synthetic routes for N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide, and how are intermediates purified?
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach pyridinyl and pyrazinyl groups. Key steps include:
- Formation of methylsulfanylphenyl intermediates via nucleophilic substitution.
- Coupling of the pyridin-4-yl-pyrazine scaffold with the naphthalene sulfonamide moiety. Purification methods include silica gel chromatography (e.g., 25% EtOAc in petroleum ether) and preparative HPLC for final products .
Q. Which spectroscopic techniques are essential for structural characterization?
- X-ray crystallography : Resolves protonation states (e.g., partial protonation at pyridine N-atoms with occupancy factors of 0.61 and 0.39) and hydrogen-bonding networks (N–H⋯N/S interactions) .
- NMR spectroscopy : ¹H-NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 8.64–8.87 ppm) and methyl groups (δ 1.72 ppm) .
- LCMS : Monitors reaction completion and assesses purity (>95%) .
Advanced Research Questions
Q. How can crystallographic data contradictions due to twinning be resolved?
For non-merohedral twinning (e.g., twin component ratio 0.357:0.643), refine using twin laws (e.g., [100 010 101]) and software like SHELXL. Key parameters include:
Q. What strategies optimize reaction yields in multi-step syntheses?
Q. How do π-π interactions influence supramolecular assembly?
The compound exhibits π-π stacking between pyridine and naphthalene rings, with centroid-centroid distances of 3.5929(8) Å. These interactions stabilize crystal packing and may enhance binding to aromatic biological targets (e.g., kinase ATP pockets) .
Q. What computational methods model its interaction with biological targets?
- Molecular docking : AutoDock Vina predicts binding modes to kinases (e.g., JAK3) with ∆G values < -9 kcal/mol .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
Data Analysis & Mechanistic Questions
Q. How do protonation states affect hydrogen-bonding networks in different solvents?
In DMSO-d6, partial protonation at pyridine N-atoms (observed in crystallography) creates bifurcated N–H⋯S/N hydrogen bonds with thiocyanate ions. Solvent polarity modulates proton transfer equilibria, altering lattice stability .
Q. Can this compound be used in porous material design?
Analogous derivatives (e.g., N-(pyridin-4-yl)pyridin-4-amine) form interlayer arrangements in zirconium sulfophenylphosphonate matrices, suggesting potential for MOF-like materials. Computational DFT studies guide pore-size tuning .
Q. What assays assess its kinase inhibition potential?
- Enzymatic IC₅₀ : Measure inhibition of JAK3 (IC₅₀ = 27 nM) using ADP-Glo™ assays .
- Cellular assays : Western blotting for STAT5 phosphorylation (IC₅₀ < 50 nM in Jurkat cells) .
Q. How should variable bioactivity data be statistically validated?
Use ANOVA for dose-response curves (p < 0.01) and Cohen’s d to compare potency (e.g., pKi = 10.03 vs. 10.10 for analogs) .
Tables
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